Cas no 56125-49-6 (N-(3-Aminopropyl)-4-methylbenzenesulfonamide)

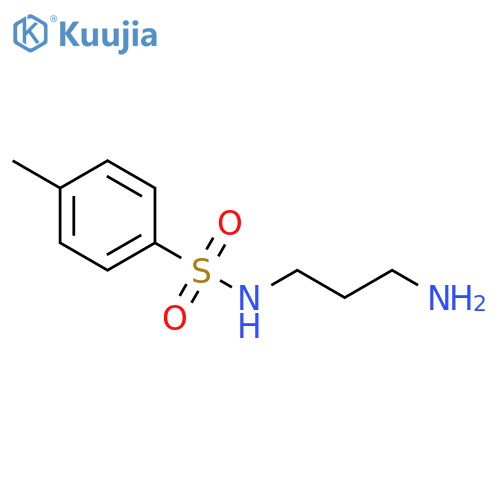

56125-49-6 structure

商品名:N-(3-Aminopropyl)-4-methylbenzenesulfonamide

CAS番号:56125-49-6

MF:C10H16N2O2S

メガワット:228.311241149902

MDL:MFCD03634548

CID:1086543

PubChem ID:15444563

N-(3-Aminopropyl)-4-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(3-Aminopropyl)-4-methylbenzenesulfonamide

- 3-tosylamino-propylamine

- N-(3-aminopropyl)-4-methylbenzenesulfonamide(SALTDATA: FREE)

- SCHEMBL7628596

- DTXSID70572840

- MFCD03634548

- STK259948

- G54661

- 56125-49-6

- tosyltrimethylenediamine

- DB-352312

- N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide

- CHEMBL2448847

- CHEMBRDG-BB 7371746

- EN300-57715

- AKOS000202174

- BS-38058

-

- MDL: MFCD03634548

- インチ: InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3

- InChIKey: CYKXMJPJALYMBC-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)NCCCN

計算された属性

- せいみつぶんしりょう: 228.09300

- どういたいしつりょう: 228.09324893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- PSA: 80.57000

- LogP: 2.79410

N-(3-Aminopropyl)-4-methylbenzenesulfonamide セキュリティ情報

N-(3-Aminopropyl)-4-methylbenzenesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-(3-Aminopropyl)-4-methylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1246741-1g |

N-(3-aminopropyl)-4-methylbenzenesulfonamide |

56125-49-6 | 95% | 1g |

$185 | 2024-06-06 | |

| abcr | AB221501-1 g |

N-(3-Aminopropyl)-4-methylbenzenesulfonamide; 95% |

56125-49-6 | 1g |

€217.60 | 2023-05-20 | ||

| eNovation Chemicals LLC | Y1246741-5g |

N-(3-aminopropyl)-4-methylbenzenesulfonamide |

56125-49-6 | 95% | 5g |

$650 | 2024-06-06 | |

| Enamine | EN300-57715-0.05g |

N-(3-aminopropyl)-4-methylbenzene-1-sulfonamide |

56125-49-6 | 0.05g |

$108.0 | 2023-05-26 | ||

| abcr | AB221501-5g |

N-(3-Aminopropyl)-4-methylbenzenesulfonamide, 95%; . |

56125-49-6 | 95% | 5g |

€749.60 | 2025-02-21 | |

| abcr | AB221501-250mg |

N-(3-Aminopropyl)-4-methylbenzenesulfonamide, 95%; . |

56125-49-6 | 95% | 250mg |

€168.30 | 2025-02-21 | |

| A2B Chem LLC | AG20416-5g |

N-(3-Aminopropyl)-4-methylbenzenesulfonamide |

56125-49-6 | 95% | 5g |

$441.00 | 2024-04-19 | |

| A2B Chem LLC | AG20416-250mg |

N-(3-Aminopropyl)-4-methylbenzenesulfonamide |

56125-49-6 | 95% | 250mg |

$108.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1246741-5g |

N-(3-aminopropyl)-4-methylbenzenesulfonamide |

56125-49-6 | 95% | 5g |

$650 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1246741-1g |

N-(3-aminopropyl)-4-methylbenzenesulfonamide |

56125-49-6 | 95% | 1g |

$185 | 2025-02-28 |

N-(3-Aminopropyl)-4-methylbenzenesulfonamide 関連文献

-

David J. White,Leroy Cronin,Simon Parsons,Neil Robertson,Peter A. Tasker,Adrian P. Bisson Chem. Commun. 1999 1107

-

David J. White,Leroy Cronin,Simon Parsons,Neil Robertson,Peter A. Tasker,Adrian P. Bisson Chem. Commun. 1999 1107

-

Clare Squires,Christopher W. Baxter,John Campbell,Leonard F. Lindoy,Hamish McNab,Andrew Parkin,Simon Parsons,Peter A. Tasker,Gang Wei,David J. White Dalton Trans. 2006 2026

56125-49-6 (N-(3-Aminopropyl)-4-methylbenzenesulfonamide) 関連製品

- 1907-65-9(N-butyl-4-methylbenzene-1-sulfonamide)

- 80-39-7(N-Ethyl-P-toluenesulfonamide)

- 8047-99-2(N-Ethyl-3-methylbenzenesulfonamide)

- 1321-54-6(N-ethyl-4-methylbenzenesulfonamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56125-49-6)N-(3-Aminopropyl)-4-methylbenzenesulfonamide

清らかである:99%

はかる:25g

価格 ($):382.0